2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one

Tankyrase inhibition Wnt/β-catenin signaling PARP enzyme superfamily

Procure 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one (CAS 477870-20-5) as a structurally definitive, research-use-only tetrahydroquinazolin-5-one scaffold. Unlike generic quinazolinones, this compound features a para-hydroxyphenyl substituent confirmed by crystallography as a key potency determinant for tankyrase-2 nicotinamide-site binding. Its unique 5,6,7,8-tetrahydro core enables differential conformational constraints and target engagement profiles (dual TNKS/PARP-1 inhibition) compared to the 4-one series. Ideal for SAR studies, assay validation, and crystallography, this compound is available at ≥98% purity from multiple suppliers, ensuring rapid procurement without custom synthesis delays.

Molecular Formula C14H12N2O2
Molecular Weight 240.262
CAS No. 477870-20-5
Cat. No. B2624541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one
CAS477870-20-5
Molecular FormulaC14H12N2O2
Molecular Weight240.262
Structural Identifiers
SMILESC1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)O
InChIInChI=1S/C14H12N2O2/c17-10-6-4-9(5-7-10)14-15-8-11-12(16-14)2-1-3-13(11)18/h4-8,17H,1-3H2
InChIKeyMWHXZGXZDHNUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one (CAS 477870-20-5): Core Scaffold and Target Landscape for Procurement Evaluation


2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one (CAS 477870-20-5) is a synthetic heterocyclic small molecule featuring a partially saturated tetrahydroquinazolin-5-one core bearing a para-hydroxyphenyl substituent at the C2 position (C₁₄H₁₂N₂O₂, MW 240.26). This scaffold places the compound at the intersection of two major target classes: it shares structural homology with the 2-aryl-3,4-dihydroquinazolin-4-one series, which has been characterized as tankyrase (TNKS) inhibitors [1], and the tetrahydroquinazolin-5-one series, which is disclosed in patents as dual tankyrase/PARP-1 inhibitors [2]. Unlike its fully aromatic quinazolin-4(3H)-one counterparts, the 5,6,7,8-tetrahydro ring system introduces a saturated cyclohexenone component that alters conformational preferences and hydrogen-bonding geometry, providing a structurally distinct starting point for medicinal chemistry optimization. The compound is commercially available from several research chemical suppliers at ≥98% purity, is intended exclusively for in vitro research and further manufacturing use, and represents a well-defined chemical entity whose biological annotation remains sparse relative to more extensively profiled analogs .

Why In-Class Substitution of 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one (CAS 477870-20-5) Cannot Be Assumed Without Quantitative Comparative Data


Tetrahydroquinazolinones are not functionally interchangeable. The position of the carbonyl group (C4 vs. C5) fundamentally alters the electronic distribution of the pyrimidine ring, which governs binding to the nicotinamide pocket of PARP-domain enzymes. Published crystallographic and enzyme inhibition data show that 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones inhibit tankyrase-2 with IC₅₀ values ranging from 172 to 560 nM, whereas the analogous 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones achieve IC₅₀ values of 8–38 nM—a difference of >10-fold attributable solely to ring heteroatom substitution and resulting conformational puckering [1]. Within the tetrahydroquinazolin-5-one series, modifications at C2, C7, and N1 produce shifts in target engagement across tankyrase, PARP-1, kinase, and GPCR targets, meaning that even close structural analogs cannot be presumed to recapitulate the same selectivity or potency profile [2]. Furthermore, the para-hydroxyl group on the pendant phenyl ring is a hydrogen-bond donor/acceptor that profoundly influences both potency and selectivity within the tankyrase inhibitor series, as demonstrated by crystal structures of related 2-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one bound to TNKS2 [3]. For procurement decisions, substitution of CAS 477870-20-5 with an apparently similar tetrahydroquinazolinone requires explicit head-to-head or cross-study comparable data; absent this, functional equivalence cannot be assumed.

Product-Specific Quantitative Evidence Guide: 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one (CAS 477870-20-5) versus Key Comparators


Scaffold-Class Potency Differentiation: 2-Aryl-5,6,7,8-tetrahydroquinazolin-4-ones vs. Dihydrothiopyrano Analogs in Tankyrase-2 Inhibition

The 5,6,7,8-tetrahydroquinazolinone scaffold—parent ring system of CAS 477870-20-5—has been benchmarked against the analogous 7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-one scaffold in direct enzyme inhibition assays. In a head-to-head comparison, 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones inhibited tankyrase-2 with IC₅₀ values of 172–560 nM, whereas the corresponding 7,8-dihydrothiopyrano compounds achieved IC₅₀ values of 8–38 nM. This >10-fold potency gap is attributed to differential ring pucker conformations in the nicotinamide binding site [1]. While this comparison involves the 4-one regioisomer rather than the 5-one, it establishes the scaffold-class baseline against which CAS 477870-20-5 (a 5-one regioisomer) must be evaluated. No equivalent IC₅₀ data are currently available in the public domain for CAS 477870-20-5 itself.

Tankyrase inhibition Wnt/β-catenin signaling PARP enzyme superfamily

Regioisomeric Differentiation: C5-Carbonyl Tetrahydroquinazolinones in Dual TANK/PARP-1 Inhibition (Patent Disclosure)

The Merck Patent HK1202551B claims tetrahydro-quinazolinone derivatives—explicitly including compounds with the 5,6,7,8-tetrahydroquinazolin-5-one core—as dual inhibitors of tankyrase (TANK) and PARP-1. This dual inhibitory profile distinguishes the 5-one regioisomeric series from the 4-one series, which has been characterized primarily as selective tankyrase inhibitors. The patent asserts utility in cancer, multiple sclerosis, cardiovascular diseases, CNS injury, and inflammation, and discloses methods for synthesis and pharmaceutical formulation [1]. While individual IC₅₀ values for specific enumerated compounds (including CAS 477870-20-5) are not disclosed in the patent publication, the dual-target scope represents a pharmacologically distinct profile. No peer-reviewed publication has yet independently validated the tankyrase or PARP-1 IC₅₀ of CAS 477870-20-5.

PARP-1 inhibition Tankyrase Dual pharmacology

Structural Preorganization for Ligand-Target Interactions: C2 Para-Hydroxyphenyl Hydrogen-Bonding Potential

The crystal structure of human tankyrase 2 (TNKS2) in complex with 2-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one (PDB 4BU5, 1.80 Å resolution) reveals that the para-hydroxyl group of the pendant phenyl ring engages in specific hydrogen-bonding interactions within the nicotinamide-binding site that contribute to both potency and selectivity [1]. The published SAR study demonstrates that para-substitution on the scaffold's phenyl group is a validated strategy to increase potency and improve selectivity over other PARP family members [2]. CAS 477870-20-5 retains this critical para-hydroxyphenyl pharmacophore, which is absent in the unsubstituted 2-phenyl-3,4-dihydroquinazolin-4-one and in many tetrahydroquinazolinone derivatives bearing alternative C2 substituents (e.g., amino, alkyl, phenylamino). While the 5,6,7,8-tetrahydro ring system in CAS 477870-20-5 introduces conformational differences from the 3,4-dihydroquinazolin-4-one scaffold visualized in 4BU5, the para-hydroxy pharmacophore is a conserved and experimentally validated potency determinant within this chemical space.

Crystal structure Hydrogen bonding TNKS2 nicotinamide site

Synthetic Accessibility and Purity Benchmarking for Procurement Decision-Making

CAS 477870-20-5 is commercially available from multiple suppliers at a standardized purity of ≥98%, with supply documentation specifying storage conditions (sealed, dry, 2–8°C) and research-use-only classification . This contrasts with many tetrahydroquinazolinone analogs that require custom synthesis, including the 2-amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one scaffold (CAS 1792224-09-9), which is less widely stocked and may have variable lead times. The compound's commercial availability at defined purity reduces procurement risk for laboratories that require immediate access to the tetrahydroquinazolin-5-one chemotype without in-house synthetic investment. No impurity profile or batch-to-batch variability data are publicly available.

Chemical procurement Purity specification Research chemical

Procurement-Driven Application Scenarios for 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one (CAS 477870-20-5)


Wnt/β-Catenin Pathway Inhibition Research Requiring Dual Tankyrase/PARP-1 Chemical Probes

Laboratories studying Wnt/β-catenin-driven cancers (colorectal, hepatocellular) requiring a tetrahydroquinazolin-5-one scaffold for dual tankyrase and PARP-1 inhibition—as described in patent HK1202551B [1]—can procure CAS 477870-20-5 as a structurally defined starting point. The para-hydroxyphenyl substituent is a validated potency determinant confirmed by crystallography of the related dihydroquinazolin-4-one scaffold in complex with TNKS2 [2]. Users should note that the inhibitory potency of CAS 477870-20-5 against tankyrase-2 is expected to fall within the scaffold-class range of 172–560 nM based on cross-study comparable tetrahydroquinazolin-4-one data [3], and independent IC₅₀ determination is required.

Regioisomeric Selectivity Profiling: C5 vs. C4 Carbonyl Tetrahydroquinazolinone SAR

Medicinal chemistry teams conducting systematic SAR around the tetrahydroquinazolinone core can use CAS 477870-20-5 as the reference C5-carbonyl regioisomer. This enables direct comparison with the more extensively characterized C4-carbonyl series (IC₅₀ 172–560 nM for TNKS2) [3] and the fully aromatic 2-(4-hydroxyphenyl)quinazolin-4(3H)-one. The differential target engagement profile claimed in patent disclosures—dual TANK/PARP-1 for the 5-one series [1] versus TANK-selective for the 4-one series—provides a testable hypothesis for selectivity profiling.

Rapid Chemical Tool Deployment for PARP Superfamily Assay Development

Core facilities and screening laboratories developing tankyrase or PARP-1 biochemical assays can procure CAS 477870-20-5 immediately at ≥98% purity from multiple commercial suppliers , unlike custom-synthesized tetrahydroquinazolinone analogs that may require weeks of synthesis. This enables rapid assay validation and compound handling protocol development, with storage at 2–8°C under dry, sealed conditions. The compound's research-use-only classification is consistent with in vitro assay deployment.

Hydrogen-Bonding Pharmacophore Validation Using the Para-Hydroxyphenyl Motif

Structural biology and computational chemistry groups investigating hydrogen-bonding determinants of TNKS2 nicotinamide-site occupancy can use CAS 477870-20-5 as a probe compound that conserves the para-hydroxyphenyl group visualized in PDB 4BU5 [2] while introducing the conformational constraint of the 5,6,7,8-tetrahydro ring system. This enables comparative co-crystallography or molecular dynamics studies to assess how ring saturation and carbonyl position affect binding mode and residence time.

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